molecular formula C7H5N3O2 B1525747 7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid CAS No. 1234616-77-3

7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid

Cat. No. B1525747
M. Wt: 163.13 g/mol
InChI Key: PSULVWVAFBHGQB-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid is a highly intricate nucleoside analog . It showcases remarkable versatility in the realm of biomedicine . It is renowned for its prominent role in antiviral therapeutics and stands as a pivotal element in combating RNA viral infections .


Synthesis Analysis

The synthesis of 7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid involves several steps. The yield is typically around 71% and results in a yellow solid . The process involves heating the reactants in a Parr bomb at elevated temperatures .


Molecular Structure Analysis

The molecular structure of 7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy reveals peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) . Nuclear Magnetic Resonance (NMR) spectroscopy provides further insights into the structure .


Chemical Reactions Analysis

The chemical reactions involving 7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid are complex and varied. The compound can undergo a variety of reactions, including methylation with methyl iodide .


Physical And Chemical Properties Analysis

7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid is a solid compound with a molecular weight of 163.14 . It has a melting point of 287–288 °C .

Scientific Research Applications

1. Inhibitor of Nitric Oxide Production

  • Summary of Application: The compound is used as a base to develop novel inhibitors of nitric oxide (NO) production. Excessive NO production can lead to multiple inflammatory-related diseases, thus reducing its overexpression represents a potential anti-inflammatory strategy .
  • Methods of Application: A series of compounds were designed and synthesized based on the hybridization of 7H-pyrrolo[2,3-D]pyrimidine and cinnamamide fragments .
  • Results: Among the synthesized compounds, compound S2h displayed a vigorous inhibitory activity on NO production with an IC50 value of 3.21±0.67 µM, which was much lower than that of the positive control Nω-nitro-L-arginine (L-NNA, IC50 =28.36±3.13 µM) .

2. Anti-inflammatory Activities

  • Summary of Application: Pyrimidines, including 7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid, display a range of pharmacological effects including anti-inflammatory activities .
  • Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

3. Monopolar Spindle 1 Inhibitor

  • Summary of Application: The compound is used as a scaffold to develop a highly selective Monopolar Spindle 1 (MPS1) inhibitor .
  • Methods of Application: The lead optimization was guided by key X-ray crystal structure analysis .
  • Results: The candidate compound (9) effectively mitigated human TNBC cell proliferation .

4. Antiviral Agent

  • Summary of Application: The compound is used as a target for the design and synthesis of derivatives with antiviral activity .
  • Methods of Application: Three kinds of quinazoline derivatives and five kinds of pyrrolo[3,2-D]pyrimidine derivatives were designed and synthesized .
  • Results: Four kinds of compounds showed exceptional antiviral activity .

5. Multi-Targeted Kinase Inhibitors and Apoptosis Inducers

  • Summary of Application: The compound is used as a base to develop potential multi-targeted kinase inhibitors and apoptosis inducers .
  • Methods of Application: A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-D]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields .
  • Results: Among these novel compounds, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM, comparable to the well-known TKI sunitinib (IC50 = 261 nM) .

6. Pharmaceutical Intermediate

  • Summary of Application: 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine, a derivative of 7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid, is widely employed as a pharmaceutical intermediate due to its versatility and unique structure .
  • Methods of Application: It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
  • Results: The addition of halogen atoms can influence the binding affinity of the TKI to its target kinase, potentially leading to improved therapeutic effects .

7. Anti-Asthma Agent

  • Summary of Application: The compound is used as a base to develop novel inhibitors of nitric oxide (NO) production. Excessive NO production can lead to multiple inflammatory-related diseases, including asthma. Thus, reducing its overexpression represents a potential anti-asthma strategy .
  • Methods of Application: A series of compounds were designed and synthesized based on the hybridization of 7H-pyrrolo[2,3-D]pyrimidine and cinnamamide fragments .
  • Results: Among the synthesized compounds, compound S2h displayed a vigorous inhibitory activity on NO production with an IC50 value of 3.21±0.67 µM, which was much lower than that of the positive control Nω-nitro-L-arginine (L-NNA, IC50 =28.36±3.13 µM). Due to its obeying Lipinski’s and Veber’s rules that guarantee compounds with good oral bioavailability, S2h effectively suppressed the paw swelling in carrageenan-induced mice .

8. Anti-Diabetes Agent

  • Summary of Application: The compound is used as a base to develop novel inhibitors of nitric oxide (NO) production. Excessive NO production can lead to multiple inflammatory-related diseases, including diabetes. Thus, reducing its overexpression represents a potential anti-diabetes strategy .
  • Methods of Application: A series of compounds were designed and synthesized based on the hybridization of 7H-pyrrolo[2,3-D]pyrimidine and cinnamamide fragments .
  • Results: Among the synthesized compounds, compound S2h displayed a vigorous inhibitory activity on NO production with an IC50 value of 3.21±0.67 µM, which was much lower than that of the positive control Nω-nitro-L-arginine (L-NNA, IC50 =28.36±3.13 µM). Due to its obeying Lipinski’s and Veber’s rules that guarantee compounds with good oral bioavailability, S2h effectively suppressed the paw swelling in carrageenan-induced mice .

properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSULVWVAFBHGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725543
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid

CAS RN

1234616-77-3
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid
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Reactant of Route 5
7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid
Reactant of Route 6
7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid

Citations

For This Compound
23
Citations
K Okamoto, T Kondo, T Goto - Bulletin of the Chemical Society of …, 1986 - journal.csj.jp
2-Amino-3,4-dihydro-4-oxo-7-(β-D-arabinofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, an analogue of cadeguomycin, has been synthesized via glycosylation of 3-…
Number of citations: 8 www.journal.csj.jp
RT Wu, T OKABE, M NAMIKOSHI, S OKUDA… - The Journal of …, 1982 - jstage.jst.go.jp
Cadeguomycin, a new nucleoside analog antibiotic, has been purified as colorless needle crystals by recycling preparative HPLC. The antibiotic, C12H1407N4, mp 231-239 C (dec.), …
Number of citations: 45 www.jstage.jst.go.jp
T Kondo, K Okamoto, M Yamamoto, T Goto, N Tanaka - Tetrahedron, 1986 - Elsevier
The nucleoside antibiotic cadeguomycin, 2-amino-3,4-dihydro-4-oxo-7-ß-D-ribofuranosyl-7H-pyrrolo [2,3-d]pyrimidine-5-carboxylic acid (1) was synthesized from 3,4-dihydro-3-…
Number of citations: 16 www.sciencedirect.com
AB Eldrup, M Prhavc, J Brooks, B Bhat… - Journal of medicinal …, 2004 - ACS Publications
Hepatitis C virus infection constitutes a significant health problem in need of more effective therapies. We have recently identified 2‘-C-methyladenosine and 2‘-C-methylguanosine as …
Number of citations: 234 pubs.acs.org
K Ramasamy, RV Joshi, RK Robins… - Journal of the Chemical …, 1989 - pubs.rsc.org
A total and stereospecific synthesis of cadeguomycin (1), ara-cadeguomycin (2), and 2′-deoxycadeguomycin (3) has been accomplished from the novel aglycones 2-amino-4-chloro-…
Number of citations: 20 pubs.rsc.org
NGM Davies, H Browne, B Davis, MJ Drysdale… - Bioorganic & medicinal …, 2012 - Elsevier
Inhibitors of the Hsp90 molecular chaperone are showing promise as anti-cancer agents. Here we describe a series of 4-aryl-5-cyanopyrrolo[2,3-d]pyrimidine ATP competitive Hsp90 …
Number of citations: 47 www.sciencedirect.com
T Kondo, T Goto, T Okabe, N Tanaka - Tetrahedron Letters, 1983 - Elsevier
Cadeguomycin, 2-amino-3,4-dihydro-4-oxo-7-(β-D-ribofuranosyl)-7H-pyrrolo-[2,3-d]pyrimidine-5-car☐ylic acid, was synthesized from 2-diacetylamino-3-methoxymethyl-5-methyl-6-…
Number of citations: 13 www.sciencedirect.com
M Yang, H Jiang, Z Yang, X Liu, H Sun, M Hao… - European Journal of …, 2022 - Elsevier
Developing Bruton's tyrosine kinase (BTK) inhibitors has become a significant focus in recent years because BTK inhibition is an effective approach for the treatment of B-cell …
Number of citations: 3 www.sciencedirect.com
M Erra, J Taltavull, FJ Bernal, JF Caturla… - Journal of Medicinal …, 2018 - ACS Publications
Oral PI3Kδ inhibitors such as Idelalisib and Duvelisib have shown efficacy as anticancer agents and Idelalisib has been approved for the treatment of three B-cell cancers. However, …
Number of citations: 25 pubs.acs.org
K Singh, SA Nawabjan, L Zhang, H El-Nezami… - European Journal of …, 2022 - Elsevier
The Secretin/Secretin receptor (SCTR) axis is well-known for its important role in water/salt homeostasis and blood pressure control. Recent studies revealed that absence of Secretin …
Number of citations: 4 www.sciencedirect.com

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